Caspase-3 activator 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

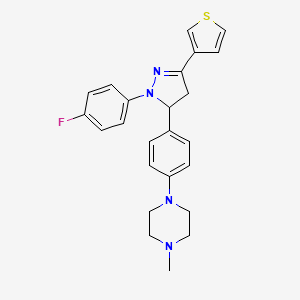

C24H25FN4S |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

1-[4-[2-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |

InChI |

InChI=1S/C24H25FN4S/c1-27-11-13-28(14-12-27)21-6-2-18(3-7-21)24-16-23(19-10-15-30-17-19)26-29(24)22-8-4-20(25)5-9-22/h2-10,15,17,24H,11-14,16H2,1H3 |

InChI 键 |

UYXSKUUCHOUWQG-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC=C(C=C4)F)C5=CSC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Procaspase-3 Activator PAC-1: A Technical Guide to its Mechanism of Action and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-3, the inactive zymogen of the key executioner caspase-3, is frequently overexpressed in various cancer cells. This overexpression presents a promising therapeutic target for the selective induction of apoptosis in malignant tissues. Procaspase-activating compound 1 (PAC-1) has emerged as a first-in-class small molecule that directly activates procaspase-3. This technical guide provides an in-depth overview of the mechanism of action of PAC-1, detailed experimental protocols for its characterization, and a summary of its activity, intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Zinc Chelation-Induced Autoactivation

The principal mechanism by which PAC-1 activates procaspase-3 is through the sequestration of inhibitory zinc ions.[1][2][3] Procaspase-3 exists in a conformationally inactive state, and its basal enzymatic activity is further suppressed by the binding of intracellular zinc ions.[1][4] PAC-1, through its ortho-hydroxy N-acylhydrazone moiety, acts as a potent chelator of zinc.[3][5]

The binding of PAC-1 to zinc is a high-affinity interaction, with a dissociation constant (Kd) of approximately 42 nM.[1][6] By chelating and sequestering these inhibitory zinc ions, PAC-1 relieves the zinc-mediated suppression of procaspase-3.[1][2] This allows the inherent, low-level enzymatic activity of procaspase-3 to facilitate its auto-processing and activation into the mature, fully active caspase-3.[1][3] The active caspase-3 then initiates the downstream cascade of apoptotic events, leading to programmed cell death.[7]

A crucial aspect of PAC-1's mechanism is its ability to bypass upstream apoptotic signaling pathways that are often defective in cancer cells.[7] This direct activation of an executioner caspase provides a therapeutic strategy to overcome resistance to conventional chemotherapy.

Signaling Pathway of PAC-1 Action

Caption: Mechanism of PAC-1 induced procaspase-3 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PAC-1, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Activity of PAC-1

| Parameter | Value | Reference |

| Procaspase-3 Activation (EC50) | 0.22 µM | [8][9][10] |

| Procaspase-7 Activation (EC50) | 4.5 µM | [8][10] |

| PAC-1:Zinc Complex (Kd) | ~42 nM | [1][6] |

Table 2: Cytotoxicity of PAC-1 in Cancer Cell Lines (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H226 | Lung Cancer | 0.35 | [2][9] |

| UACC-62 | Melanoma | ~3.5 | [2][10] |

| U-937 | Lymphoma | 19.40 (overall mean) | [11] |

| Primary Cancerous Cells | Various | 0.003 - 1.41 | [8][9][10] |

| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 | [8][9][10] |

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism and efficacy of PAC-1.

In Vitro Procaspase-3 Activation Assay

This assay quantifies the ability of PAC-1 to induce the enzymatic activity of recombinant procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

PAC-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of 50 ng/mL recombinant procaspase-3 in Caspase Assay Buffer.

-

Serially dilute PAC-1 to various concentrations in the assay buffer.

-

In a 96-well plate, add 90 µL of the procaspase-3 solution to each well.

-

Add 10 µL of the diluted PAC-1 solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 12 hours to allow for procaspase-3 activation.

-

Prepare a 2 mM solution of the caspase-3 substrate Ac-DEVD-pNA in Caspase Assay Buffer.

-

Add 10 µL of the 2 mM substrate solution to each well.

-

Immediately begin reading the absorbance at 405 nm every 2 minutes for 2 hours using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each concentration of PAC-1.

-

Determine the EC50 value by plotting the reaction rates against the log of the PAC-1 concentration.

Workflow for In Vitro Procaspase-3 Activation Assay

Caption: Workflow for the in vitro procaspase-3 activation assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PAC-1.

Materials:

-

Cancer cell line of interest

-

PAC-1

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of PAC-1 for a predetermined time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.

-

Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the samples by flow cytometry as soon as possible.

-

Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Caspase-3 Cleavage

This assay provides direct evidence of procaspase-3 processing into its active fragments.

Materials:

-

Cancer cell line of interest

-

PAC-1

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with PAC-1 as described for the apoptosis assay.

-

Lyse the cells in Lysis Buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

PAC-1 represents a novel class of anti-cancer agents that function through the direct activation of procaspase-3. Its mechanism, centered on the chelation of inhibitory zinc ions, allows for the induction of apoptosis in a manner that can circumvent upstream defects in apoptotic signaling. The experimental protocols detailed in this guide provide a framework for the robust evaluation of PAC-1 and its derivatives, facilitating further research and development in the field of targeted cancer therapy. The provided quantitative data underscores the potential of this compound as a selective and potent inducer of apoptosis in cancer cells. This technical guide serves as a valuable resource for scientists dedicated to advancing our understanding and application of procaspase activators in oncology.

References

- 1. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 8. rndsystems.com [rndsystems.com]

- 9. apexbt.com [apexbt.com]

- 10. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Apoptosis Activator 2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer. Apoptosis Activator 2 has emerged as a significant small molecule tool in the study of apoptosis and a potential lead for therapeutic development. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Apoptosis Activator 2. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Discovery and Initial Characterization

Apoptosis Activator 2 was first described by Nguyen and Wells in their 2003 publication in the Proceedings of the National Academy of Sciences[1][2]. The discovery was part of a broader effort to identify small molecules that could directly activate the apoptotic machinery, offering a novel strategy for targeting cancer cells. The compound, a cell-permeable indoledione, was identified for its ability to induce apoptosis in tumor cells while having minimal effect on normal, non-cancerous cell lines[1][3]. This selectivity for cancer cells made it a particularly interesting candidate for further investigation.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Apoptosis Activator 2 functions by directly engaging the intrinsic, or mitochondrial, pathway of apoptosis. Its primary mechanism involves promoting the oligomerization of the Apoptotic Protease Activating Factor-1 (Apaf-1) in a cytochrome c-dependent manner[2][3]. This action facilitates the assembly of the apoptosome, a large protein complex that serves as the activation platform for initiator caspase-9.

Activated caspase-9 then proteolytically cleaves and activates executioner caspases, most notably caspase-3.[2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage[3][4].

References

The Role of Apaf-1 in Caspase-3 Activator 2-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Apoptotic Peptidase Activating Factor 1 (Apaf-1) in apoptosis induced by Caspase-3 Activator 2. This document details the underlying molecular mechanisms, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Introduction: The Intrinsic Pathway of Apoptosis and the Apoptosome

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The intrinsic pathway of apoptosis is triggered by cellular stress signals, leading to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, a key scaffolding protein. This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis by cleaving a plethora of cellular substrates.[1][2][3]

This compound: An Apaf-1 Dependent Inducer of Apoptosis

This compound is a small molecule that has been identified as a potent inducer of apoptosis in tumor cells.[4][5] Its mechanism of action is critically dependent on the presence and function of Apaf-1.

Mechanism of Action

This compound promotes the cytochrome c-dependent oligomerization of Apaf-1, thereby facilitating the assembly of the mature apoptosome.[4][6] This enhanced formation of the apoptosome leads to increased processing of procaspase-9 and subsequent robust activation of caspase-3.[4] The activation of caspase-3 then triggers downstream events of apoptosis, including PARP cleavage and DNA fragmentation.[5][7]

The dependence of this compound on Apaf-1 is highlighted by the significantly reduced cytotoxic effect in cells deficient in Apaf-1 or caspase-3.[4][5][6]

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been quantified in various cell lines, demonstrating its selectivity for tumor cells and its dependence on the Apaf-1 pathway.

| Cell Line | Cell Type | IC50 (µM) | Apaf-1/Caspase-3 Status | Reference |

| Jurkat | Human T-cell leukemia | 4 | Proficient | [5][8] |

| Molt-4 | Human T-cell leukemia | 6 | Proficient | [5][8] |

| CCRF-CEM | Human T-cell leukemia | 9 | Proficient | [5][8] |

| BT-549 | Human breast carcinoma | 20 | Proficient | [5][8] |

| NCI-H23 | Human non-small cell lung cancer | 35 | Proficient | [5][8] |

| MDA-MB-468 | Human breast adenocarcinoma | 44 | Proficient | [8] |

| PBL | Human peripheral blood lymphocyte | 50 | Proficient | [8] |

| HUVEC | Human umbilical vein endothelial cell | 43 | Proficient | [8] |

| Apaf-1 deficient cells | - | > 40 | Deficient | [4][5][6] |

| Caspase-3 deficient cells | - | > 40 | Deficient | [4][5][6] |

| HMEC | Human mammary epithelial cells | > 40 | Non-tumor | [8] |

| PREC | Human prostate epithelial cells | > 40 | Non-tumor | [8] |

| MCF-10A | Human breast epithelial cells | > 40 | Non-tumor | [8] |

Signaling Pathways

The signaling pathways of Apaf-1 dependent and independent caspase-3 activation are distinct.

In contrast, some small molecules, such as PAC-1, can directly activate procaspase-3, bypassing the need for Apaf-1 and the apoptosome.

Experimental Protocols

The following protocols are provided as a guide for studying apoptosis induced by this compound.

Cell-Free Caspase-3 Activation Assay

This assay measures the ability of this compound to induce caspase-3 activity in a cell-free system.

Materials:

-

HeLa cell cytoplasmic extracts

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

HEPES buffer (HEB): 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM EGTA, 2 mM MgCl₂

-

Dithiothreitol (DTT)

-

Cytochrome c

-

DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) substrate

-

Fluorescence plate reader

Procedure:

-

Prepare HeLa cell cytoplasmic extracts as per standard laboratory protocols.

-

Dilute this compound in DMSO to the desired stock concentration.

-

In a 96-well plate, add this compound to achieve the desired final concentrations. Include a DMSO-only vehicle control.

-

Prepare a reaction mixture containing:

-

250 µg of total protein from cytoplasmic extracts

-

HEB buffer

-

2 mM DTT

-

2 µM cytochrome c

-

0.5 µM DEVD-AFC substrate

-

-

Add the reaction mixture to each well for a total volume of 150 µL.

-

Incubate the plate at 37°C.

-

Measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm at regular intervals (e.g., every 10 minutes) using a fluorescence plate reader.[8]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with various concentrations of this compound for a specified time. Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9][10][11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with this compound and control cells, fixed on slides

-

PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with this compound.

-

Fix the cells using a standard protocol (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[12][13][14][15][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of Apaf-1 in this compound-induced apoptosis.

Conclusion

This compound is a valuable tool for studying the intrinsic pathway of apoptosis. Its potent and selective induction of apoptosis in tumor cells is critically dependent on the presence of Apaf-1. This dependence underscores the central role of the apoptosome in mediating this form of programmed cell death and provides a clear mechanistic basis for its action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating Apaf-1-mediated apoptosis and exploring novel therapeutic strategies targeting this pathway.

References

- 1. mpbio.com [mpbio.com]

- 2. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apaf-1: Regulation and function in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis Activator 2 | Caspases | Tocris Bioscience [tocris.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Apoptosis Activator 2 | Caspase activator | Hello Bio [hellobio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. bosterbio.com [bosterbio.com]

- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 12. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

- 13. clyte.tech [clyte.tech]

- 14. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 15. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]

- 16. biotna.net [biotna.net]

Caspase-3 Activator PAC-1: A Technical Guide to its Role in the Intrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Caspase-3 activator, PAC-1, and its specific effects on the intrinsic apoptosis pathway. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in cancer biology and drug development. This document details the mechanism of action of PAC-1, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to PAC-1 and the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to evade cell death. The apoptotic process is primarily mediated by a family of cysteine proteases known as caspases. Among these, Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular substrates that lead to the characteristic morphological and biochemical changes of apoptosis.[1][2]

In many cancer cells, procaspase-3, the inactive zymogen form of caspase-3, is present at elevated levels, while the active form is scarce, contributing to apoptosis resistance.[3] Procaspase-activating compound 1 (PAC-1) is a novel small molecule that directly activates procaspase-3 to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[1][4] This direct activation of a key executioner caspase represents a promising therapeutic strategy to bypass defective upstream signaling pathways in cancer.

The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a major route to programmed cell death initiated by various intracellular stresses such as DNA damage, oxidative stress, and oncogene activation.[5][6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[8] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which oligomerizes to form the apoptosome.[9] The apoptosome recruits and activates the initiator caspase, procaspase-9, which in turn cleaves and activates effector caspases, including procaspase-3, culminating in cell death.[9][10]

Mechanism of Action of PAC-1

The primary mechanism by which PAC-1 activates procaspase-3 involves the chelation of inhibitory zinc ions.[2][11] Zinc has been identified as an endogenous inhibitor of procaspase-3 and caspase-3 activity.[2][12] By sequestering these inhibitory zinc ions, PAC-1 relieves this inhibition, allowing procaspase-3 to undergo auto-activation to the catalytically active caspase-3.[2][11][12] This mechanism allows PAC-1 to induce apoptosis even in cells with defective upstream apoptotic machinery, such as those overexpressing anti-apoptotic Bcl-2 proteins or lacking functional Bax and Bak.[13][14]

Signaling Pathway of PAC-1 Induced Apoptosis

The following diagram illustrates the mechanism of PAC-1 in the context of the intrinsic apoptosis pathway.

Caption: Mechanism of PAC-1 action.

Quantitative Data on PAC-1 Activity

The efficacy of PAC-1 has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data regarding its procaspase-3 activating potential and its cytotoxic effects.

| Parameter | Value | Reference |

| EC50 for Procaspase-3 Activation | 0.22 µM | [4][13] |

| EC50 for Procaspase-7 Activation | 4.5 µM | [4][13] |

| Dissociation Constant (Kd) for Zinc | ~42 nM | [2] |

| Table 1: In vitro activity of PAC-1. |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H226 | Lung Cancer | 0.35 | [4][13] |

| UACC-62 | Melanoma | ~3.5 | [13][14] |

| Various Malignant Cell Lines | Mixed | 4.03 - 53.44 | [15] |

| Primary Cancerous Cells | Mixed | 0.003 - 1.41 | [4][13] |

| Adjacent Noncancerous Cells | Mixed | 5.02 - 9.98 | [4][13] |

| Table 2: Cytotoxicity (IC50) of PAC-1 in various cell lines. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of PAC-1 on the intrinsic apoptosis pathway.

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of PAC-1 to directly activate purified procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

PAC-1

-

Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.

-

Add various concentrations of PAC-1 to the wells of a 96-well plate.

-

Add the procaspase-3 solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 12 hours) to allow for procaspase-3 activation.[13]

-

Add the caspase-3 substrate (e.g., 2 mM Ac-DEVD-pNA) to each well.[13]

-

Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) every 2 minutes for 2 hours.[13][16]

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the EC50 value of PAC-1 for procaspase-3 activation by plotting the rate of cleavage against the log of the PAC-1 concentration.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of PAC-1 that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PAC-1

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PAC-1 for a specified duration (e.g., 72 hours).[17]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the PAC-1 concentration.

Western Blot Analysis for Apoptosis Markers

This method is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[18][19]

Materials:

-

Cells treated with PAC-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against procaspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of protein expression and cleavage.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the apoptotic effect of PAC-1.

Caption: General experimental workflow.

PAC-1 and the Intrinsic Apoptosis Pathway: A Deeper Look

While PAC-1's primary mechanism is the direct activation of procaspase-3, its interplay with the intrinsic apoptosis pathway is noteworthy. Studies have shown that PAC-1 can induce apoptosis in cells that are resistant to traditional chemotherapeutics that rely on upstream apoptotic signaling. For instance, PAC-1 is effective in cells overexpressing the anti-apoptotic proteins Bcl-2 or Bcl-xL, and in cells lacking the pro-apoptotic proteins Bax and Bak.[13][14] This suggests that by directly targeting the executioner caspase, PAC-1 can circumvent blocks in the upstream mitochondrial pathway.

Interestingly, some evidence suggests that PAC-1 can also induce the release of cytochrome c from mitochondria in a caspase-3 independent manner, which then contributes to the downstream activation of the caspase cascade.[13][14] However, the formation of the apoptosome appears to be essential for PAC-1-mediated cell death, as it fails to induce apoptosis in Apaf-1 knockout cells.[13][14] This indicates a complex interplay where PAC-1's direct activation of procaspase-3 may be amplified by feedback loops involving the mitochondrial pathway.

Intrinsic Apoptosis Pathway Diagram

The following diagram provides a detailed view of the intrinsic apoptosis pathway and indicates the point of intervention by PAC-1.

Caption: The intrinsic apoptosis pathway.

Conclusion

PAC-1 represents a promising class of anti-cancer agents that function by directly activating the executioner procaspase-3. Its unique mechanism of action, involving the chelation of inhibitory zinc ions, allows it to effectively induce apoptosis in a variety of cancer cell types, including those that have developed resistance to conventional therapies targeting upstream apoptotic signaling. The ability of PAC-1 to bypass defects in the intrinsic apoptosis pathway highlights its potential as a valuable tool in oncology research and as a candidate for further clinical development. This guide provides a foundational understanding of PAC-1's role in the intrinsic apoptosis pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this novel therapeutic strategy.

References

- 1. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. apexbt.com [apexbt.com]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selleckchem.com [selleckchem.com]

- 14. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

Whitepaper: A Technical Guide to the Preliminary Screening of Caspase-3 Activator 2 in Novel Cell Lines

Audience: Researchers, scientists, and drug development professionals

Introduction

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1] Its activation is a key convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] In many cancers, the apoptotic machinery is dysregulated, allowing for uncontrolled cell proliferation and survival. Consequently, the targeted activation of procaspase-3, the inactive zymogen form of caspase-3, represents a promising therapeutic strategy.

Caspase-3 activator 2 (exemplified by compounds like PAC-1) is a small molecule designed to directly induce the activation of procaspase-3 to its active form, caspase-3, thereby triggering apoptosis in cancer cells that often exhibit high levels of procaspase-3.[3][4] The mechanism of action for PAC-1 involves the chelation of inhibitory zinc ions from procaspase-3, which facilitates its auto-activation.[3][5][6]

This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound in new cell lines. It outlines a systematic workflow, from initial cytotoxicity assessment to the confirmation of on-target activity, and provides detailed protocols for the key experimental assays.

The Caspase-3 Activation Pathway

Caspase-3 is activated via two primary signaling cascades: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-alpha, FasL) to their corresponding cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8.[2] The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which then forms the apoptosome complex with Apaf-1 and activates initiator caspase-9.[2] Both caspase-8 and caspase-9 can then cleave and activate the executioner procaspase-3, initiating the final stages of apoptosis.[1][7]

Preliminary Screening Workflow

A tiered approach is recommended for the efficient preliminary screening of this compound in a new cell line. This workflow ensures that the observed cellular effects are due to the intended mechanism of action.

Data Presentation

Quantitative data from each experimental stage should be systematically organized for clear interpretation and comparison across different cell lines or experimental conditions.

Table 1: Cell Viability Assay - IC50 Values

| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| Cell Line A | 15.2 ± 1.8 | 0.5 ± 0.1 |

| Cell Line B | 28.9 ± 3.1 | 1.2 ± 0.3 |

| Cell Line C | > 100 | 0.8 ± 0.2 |

Table 2: Apoptosis Assay - Annexin V/PI Staining

| Treatment (24h) | Cell Line A (% of Total Cells) | Cell Line B (% of Total Cells) |

| Vehicle Control (DMSO) | ||

| Viable (Annexin V- / PI-) | 95.1 ± 2.5 | 96.3 ± 1.9 |

| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.8 | 1.9 ± 0.5 |

| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.6 | 1.1 ± 0.4 |

| This compound (at IC50) | ||

| Viable (Annexin V- / PI-) | 40.2 ± 4.5 | 55.7 ± 5.1 |

| Early Apoptotic (Annexin V+ / PI-) | 35.8 ± 3.9 | 28.4 ± 3.3 |

| Late Apoptotic (Annexin V+ / PI+) | 21.5 ± 3.1 | 14.2 ± 2.8 |

Table 3: Western Blot Quantification

| Treatment (24h) | Cell Line A (Fold Change vs. Vehicle) | Cell Line B (Fold Change vs. Vehicle) |

| Cleaved Caspase-3 / β-actin | Cleaved Caspase-3 / β-actin | |

| Vehicle Control (DMSO) | 1.0 | 1.0 |

| This compound (at IC50) | 8.7 ± 1.2 | 5.4 ± 0.9 |

| Cleaved PARP / β-actin | Cleaved PARP / β-actin | |

| Vehicle Control (DMSO) | 1.0 | 1.0 |

| This compound (at IC50) | 6.3 ± 0.9 | 4.1 ± 0.7 |

Experimental Protocols

The following protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to ~70-80% confluency.

-

Treat cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle-treated and untreated controls.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V- and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V- and PI-positive.

-

Protocol 3: Western Blot Analysis of Caspase-3 and PARP Cleavage

This technique is used to detect the cleavage of procaspase-3 into its active fragments and the cleavage of its substrate, PARP, providing direct evidence of target engagement.[9][10][11]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Caspase-3 (recognizing both full-length and cleaved forms)

-

Anti-cleaved Caspase-3 (specific to the active fragment)

-

Anti-PARP (recognizing both full-length and cleaved forms)

-

Anti-β-actin or Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat as described in Protocol 2.

-

Harvest cells, wash with cold PBS, and lyse on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. Look for a decrease in the procaspase-3 band (~35 kDa) and an increase in the cleaved fragment bands (~17/19 kDa).[10][11] Similarly, look for a decrease in the full-length PARP band (~116 kDa) and an increase in the cleaved fragment (~89 kDa).[11]

Conclusion

The preliminary screening of a novel compound like this compound requires a rigorous, multi-tiered approach to validate its efficacy and mechanism of action in new cell lines. By systematically progressing from broad cytotoxicity screening to specific apoptosis confirmation and finally to direct target engagement assays, researchers can confidently assess the potential of the activator. The integration of quantitative data into structured tables and the visualization of key biological and experimental pathways are crucial for clear communication and informed decision-making in the early stages of drug discovery and development.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. benchchem.com [benchchem.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to the Cell Permeability of Apoptosis Activator 2

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cell permeability characteristics of Apoptosis Activator 2, a key molecule in cancer research. It details the compound's mechanism of action, presents available bioactivity data, and outlines the standard experimental protocols used to evaluate the cell permeability of such small molecules.

Overview of Apoptosis Activator 2

Apoptosis Activator 2 is a cell-permeable, indoledione-based compound that selectively induces apoptosis in tumor cells.[1] Its ability to traverse the cell membrane is fundamental to its therapeutic potential, as its targets are intracellular components of the apoptotic machinery. The compound functions by promoting the formation of the apoptosome, a key step in the intrinsic pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death.[1][2][3] Its cytotoxicity is notably selective for tumor cells, with little to no effect observed on non-tumor cells.[1]

Cell Permeability Profile and Bioactivity

While specific quantitative permeability coefficients (e.g., Papp) for Apoptosis Activator 2 are not publicly documented in the reviewed literature, its status as a "cell-permeable" agent is well-established and consistently reported.[1][2][4] The most compelling evidence for its effective cell penetration is its potent intracellular biological activity. The compound must enter the cell to interact with its targets, Apaf-1 and cytochrome c, in the cytoplasm.[2][3]

Quantitative Bioactivity Data

The half-maximal inhibitory concentration (IC₅₀) values across various cancer cell lines provide indirect but strong evidence of its cell permeability. These values, summarized in the table below, demonstrate that the compound reaches sufficient intracellular concentrations to trigger apoptosis.

| Cell Line | Cell Type | IC₅₀ Value (µM) |

| Jurkat | Leukemia | 4 |

| Molt-4 | Leukemia | 6 |

| CCRF-CEM | Leukemia | 9 |

| BT-549 | Breast Cancer | 20 |

| NCI-H23 | Lung Cancer | 35 |

| MDA-MB-468 | Breast Cancer | 44 |

| Peripheral Blood Lymphocytes (PBL) | Normal Blood Cells | 50 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal Endothelial Cells | 43 |

Data compiled from multiple sources.[1][3][5]

Intracellular Mechanism of Action

Apoptosis Activator 2 triggers cell death via the intrinsic, or mitochondrial, pathway of apoptosis.[6]

-

Apoptosome Formation: Once inside the cell, the compound facilitates the cytochrome c-dependent oligomerization of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][3] This assembly forms a multi-protein complex known as the apoptosome.[3]

-

Caspase Activation Cascade: The assembled apoptosome recruits and activates procaspase-9.[3] Activated caspase-9 then acts as the initiator caspase, proceeding to cleave and activate executioner caspases, most notably caspase-3.[3][7]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptotic cell death.[1][2]

Experimental Protocols for Permeability Assessment

To formally quantify the cell permeability of a compound like Apoptosis Activator 2, several standard assays are employed. The following are detailed methodologies for key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA method is a high-throughput, cell-free assay used to predict passive, transcellular permeability.[8][9] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[9]

Methodology:

-

Membrane Preparation: A filter donor plate is coated with a solution of lipids (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[10]

-

Solution Preparation:

-

Donor Solution: The test compound (e.g., Apoptosis Activator 2) is dissolved in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO to a final concentration, typically 10-500 µM.[9][11]

-

Acceptor Solution: The acceptor wells are filled with the same buffer solution, which may contain a surfactant to act as a "sink".[12]

-

-

Assay Execution: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich".

-

Incubation: The plate assembly is incubated at room temperature for a period of 4 to 18 hours.[9][11]

-

Quantification: Following incubation, the concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS or UV-Vis spectroscopy.[8][9]

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the final concentrations and known parameters like well volume and membrane area.[11]

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[13][14] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[14][15] This model assesses not only passive diffusion but also active transport and efflux mechanisms.[14]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in Transwell™ plates. The cells are cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[15]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a set threshold (e.g., ≥200 Ω·cm²) indicates a properly formed barrier.[16]

-

Transport Study (Bidirectional):

-

Apical to Basolateral (A→B): To model absorption, the test compound solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[16]

-

Basolateral to Apical (B→A): To assess efflux, the test compound is added to the basolateral chamber, and fresh buffer is in the apical chamber.[16]

-

-

Incubation: The plates are incubated, typically for 2 hours at 37°C with gentle shaking.[15]

-

Sampling and Analysis: At designated time points, samples are taken from the receiver chamber and the concentration of the compound is quantified by LC-MS/MS.[14]

-

Data Interpretation: The Papp is calculated for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux.[15]

Cellular Uptake and Release Assays

These assays directly measure the accumulation of a compound inside cells over time.

Methodology:

-

Cell Seeding: Cells are seeded in 24- or 96-well plates and grown until they are nearly confluent.[17]

-

Assay Initiation: The growth medium is replaced with a buffer containing the test compound.[17]

-

Incubation: The plate is incubated for a predetermined period (e.g., 10-60 minutes) at 37°C.[17]

-

Termination: The incubation is stopped by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[17]

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the compound is determined by LC-MS/MS or by using a radiolabeled substrate.[17] The total protein content is measured to normalize the results.[17]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. Apoptosis Activator 2 | Caspases | Tocris Bioscience [tocris.com]

- 4. amsbio.com [amsbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. youtube.com [youtube.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. PAMPA | Evotec [evotec.com]

- 10. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 14. Caco-2 Permeability Assay - Profacgen [profacgen.com]

- 15. Caco-2 Permeability | Evotec [evotec.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Utilizing Caspase-3 Activator 2 for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Caspase-3 Activator 2, a small-molecule compound designed to directly induce apoptosis. It serves as a valuable tool for researchers studying the mechanisms of programmed cell death and for professionals in drug development exploring novel cancer therapies. This document details the compound's mechanism of action, presents its known quantitative data, and offers comprehensive experimental protocols for its application.

Mechanism of Action: Direct Activation of the Executioner Caspase

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. It is executed by a family of cysteine proteases called caspases.[1] These enzymes exist as inactive zymogens (procaspases) and are activated through a cascade in response to specific stimuli.[2]

The apoptotic signaling cascade is broadly divided into two main pathways:

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[3] This leads to the recruitment of adaptor proteins and the activation of initiator Caspase-8.[4]

-

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, which causes the release of cytochrome c from the mitochondria.[5] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator Caspase-9.[3]

Both pathways converge on the activation of executioner caspases, primarily Caspase-3.[2][4] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[6]

This compound is a small-molecule compound that functions by directly promoting the activation of procaspase-3.[7][8] This allows researchers to bypass the complex upstream signaling of the intrinsic and extrinsic pathways, providing a direct and specific method to initiate the execution phase of apoptosis. This is particularly useful in cancer research, as many tumor cells have defects in upstream apoptotic signaling but retain elevated levels of procaspase-3.

Quantitative Data: Cytotoxic Potency

The efficacy of a compound in inhibiting a biological process is quantified by its half-maximal inhibitory concentration (IC50).[9] The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[10][11] For this compound, the IC50 value indicates its potency in inducing cell death in cancer cell lines.

| Compound Name | Cell Line | Cell Type | IC50 Value (µM) | Citation |

| This compound (Compound 2f) | HL-60 | Human Promyelocytic Leukemia | 33.52 | [7] |

| This compound (Compound 2f) | K562 | Human Myelogenous Leukemia | 76.90 | [7] |

Experimental Protocols & Workflow

Studying the effects of this compound involves a logical workflow, beginning with cell treatment and followed by specific assays to measure viability, detect apoptotic markers, and confirm the mechanism of action.

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.

-

Principle: Metabolic assays (e.g., MTT, XTT) measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan (B1609692) product. The color intensity is proportional to the number of living cells.

-

Materials:

-

Selected cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay: Add 10-20 µL of MTT/XTT reagent to each well and incubate for 2-4 hours. If using MTT, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability percentage against the log concentration of the compound and use non-linear regression to calculate the IC50 value.

-

This protocol quantifies the percentage of apoptotic cells following treatment.

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[13] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[13][14]

-

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Flow cytometer

-

-

Methodology:

-

Cell Preparation: Culture and treat cells with this compound at a concentration around its IC50 value for a predetermined time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[15]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[13]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently labeled Annexin V and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer within one hour.[13] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains.

-

This protocol provides direct evidence of Caspase-3 activation.

-

Principle: The activation of procaspase-3 involves its cleavage into active p17 and p12 subunits. Western blotting with an antibody specific to the cleaved form of Caspase-3 confirms its activation. A downstream target, PARP-1, is also cleaved by active Caspase-3, serving as an additional marker of apoptosis.[16]

-

Materials:

-

Treated and control cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Methodology:

-

Cell Lysis: Treat cells with this compound. Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved Caspase-3 and cleaved PARP bands in treated samples confirms the induction of apoptosis.

-

References

- 1. biotech.illinois.edu [biotech.illinois.edu]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are caspase 3 modulators and how do they work? [synapse.patsnap.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. promegaconnections.com [promegaconnections.com]

- 11. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. pubs.acs.org [pubs.acs.org]

Initial Characterization of Apoptosis Activator 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization and effects of Apoptosis Activator 2, a small molecule inducer of apoptosis. This document details its mechanism of action, quantitative effects on cancer cell lines, and detailed protocols for key experimental procedures.

Introduction

Apoptosis Activator 2, also known as 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione, is a cell-permeable indoledione compound that has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] It exhibits selectivity for tumor cells while showing minimal effects on normal, non-transformed cells, making it a promising candidate for further investigation in cancer therapeutics.[1][3] This guide summarizes the foundational data and methodologies used to characterize the initial effects of this compound.

Mechanism of Action

Apoptosis Activator 2 functions by directly targeting the intrinsic pathway of apoptosis. Its primary mechanism involves promoting the cytochrome c-dependent oligomerization of the apoptotic protease-activating factor 1 (Apaf-1).[1][3] This leads to the formation of the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell through the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP) and the inhibitor of caspase-activated DNase (ICAD), ultimately leading to DNA fragmentation and cell death.[1][4][5] The activity of Apoptosis Activator 2 is dependent on the presence of Apaf-1 and caspase-3.[1]

Quantitative Data

The cytotoxic and apoptotic effects of Apoptosis Activator 2 have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell leukemia | 4 | [1][4] |

| Molt-4 | T-cell leukemia | 6 | [1][4] |

| CCRF-CEM | T-cell leukemia | 9 | [1][4] |

| BT-549 | Breast cancer | 20 | [1][4] |

| MDA-MB-468 | Breast cancer | 44 | [4] |

| NCI-H23 | Non-small cell lung cancer | 35 | [1][4] |

| HL-60 | Promyelocytic leukemia | 33.52 | [6] |

| K562 | Chronic myelogenous leukemia | 76.90 | [6] |

| PBL | Peripheral blood lymphocyte | 50 | [4] |

| HUVEC | Human umbilical vein endothelial cells | 43 | [4] |

Note: The compound referred to as "Caspase-3 activator 2 (Compound 2f)" in some literature has shown different IC50 values for HL-60 and K562 cells.[6] This guide focuses on the data for "Apoptosis Activator 2" (1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the initial characterization of Apoptosis Activator 2.

Cell Culture and Treatment

-

Cell Lines: Jurkat, Molt-4, CCRF-CEM, BT-549, NCI-H23, and other relevant cancer cell lines. Normal cell lines such as human microvascular endothelial cells (HMEC), prostate epithelial cells (PREC), or MCF-10A can be used as controls for selectivity.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Apoptosis Activator 2 is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and then diluted to the desired final concentrations in cell culture medium. Control cells are treated with an equivalent amount of DMSO.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.

-

Materials:

-

96-well microplate

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

Caspase-3 substrate: Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of Apoptosis Activator 2 for the desired time (e.g., 6-24 hours).

-

Centrifuge the plate to pellet suspension cells or aspirate the medium from adherent cells.

-

Lyse the cells by adding 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of Ac-DEVD-pNA (4 mM stock) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

-

PARP Cleavage Assay (Western Blot)

This assay detects the cleavage of PARP, a substrate of activated caspase-3, as an indicator of apoptosis.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Induction Using Caspase-3 Activator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation from its inactive zymogen, procaspase-3, leads to the cleavage of numerous cellular substrates, culminating in programmed cell death. Direct or indirect activation of caspase-3 is a key therapeutic strategy in oncology. This document provides detailed experimental protocols for inducing apoptosis using Caspase-3 Activator 2 , also known as Apoptosis Activator 2 .

It is crucial to distinguish this compound from another well-known procaspase-3 activator, PAC-1. While both ultimately lead to caspase-3 activation, their mechanisms of action differ significantly. PAC-1 directly activates procaspase-3 by chelating inhibitory zinc ions. In contrast, this compound, a cell-permeable indoledione, acts upstream by promoting the cytochrome c-dependent oligomerization of Apaf-1, which forms the apoptosome. This complex then recruits and activates procaspase-9, which in turn cleaves and activates procaspase-3.[1][2][3]

Mechanism of Action of this compound

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. The process is initiated by the compound's ability to facilitate the assembly of the apoptosome, a multi-protein complex. This event triggers a cascade of caspase activation, leading to apoptosis. The compound shows selectivity for tumor cells over normal cells and is less effective in cell lines deficient in Apaf-1 or caspase-3.[1][4]

Data Presentation

Solubility and Storage

| Property | Value |

| Chemical Name | 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione |

| Molecular Weight | 306.14 g/mol |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 5 mM).[1] |

| Storage of Solid | Store at or below -20°C. Stable for at least 12 months.[4] |

| Storage of Solution | Prepare and use solutions on the same day if possible. Store at -20°C for up to one month. Aliquot to avoid repeated freeze-thaw cycles.[2][5] |

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | Leukemia | 4[4] |

| Molt-4 | Leukemia | 6[4] |

| CCRF-CEM | Leukemia | 9[4] |

| BT-549 | Breast Cancer | 20[4] |

| NCI-H23 | Lung Cancer | 35[4] |

Experimental Protocols

The following protocols provide a framework for investigating the pro-apoptotic effects of this compound. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and experimental setup.

Protocol 1: Cell Viability Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Treatment: Prepare various concentrations of this compound in complete culture medium. Include a vehicle control (e.g., DMSO). Replace the existing medium with the treatment medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer the cells to centrifuge tubes.

-

Adherent cells: Collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.

Protocol 2: Measurement of Caspase-9 and Caspase-3 Activity

This protocol measures the enzymatic activity of the initiator caspase-9 and the executioner caspase-3.

Materials:

-

Treated and untreated cell pellets

-

Cell Lysis Buffer

-

Caspase-9 and Caspase-3 colorimetric or fluorometric assay kits (containing substrates like Ac-LEHD-pNA for caspase-9 and Ac-DEVD-pNA for caspase-3)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cells as described in Protocol 1, step 4.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal protein loading.

-

Caspase Activity Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the reaction buffer containing the respective caspase substrate (Ac-LEHD-pNA for caspase-9 or Ac-DEVD-pNA for caspase-3).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol detects the release of cytochrome c into the cytosol and the cleavage of caspases, confirming the activation of the apoptotic pathway.

Materials:

-

Treated and untreated cells

-

Cytosolic and mitochondrial fractionation buffers

-

RIPA buffer or other suitable lysis buffer

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cytochrome c, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cytosolic Fractionation for Cytochrome c Release:

-

Harvest approximately 5 x 107 cells and wash with ice-cold PBS.

-

Use a commercial kit or a Dounce homogenizer to gently lyse the cells and separate the cytosolic and mitochondrial fractions by differential centrifugation.[4]

-

-

Whole-Cell Lysate Preparation:

-

For analysis of cleaved caspases and PARP, lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-